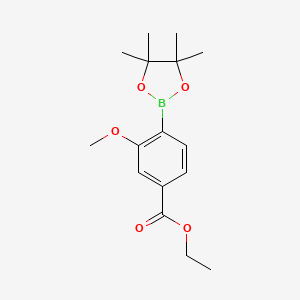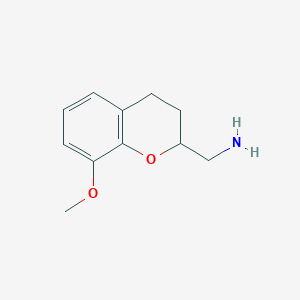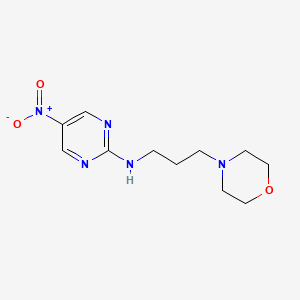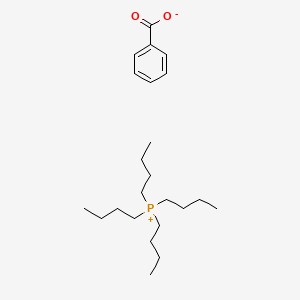
Phosphonium, tetrabutyl-, benzoate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tetrabutyl-, benzoate (1:1) is an ionic liquid composed of tetrabutylphosphonium cations and benzoate anions. This compound is known for its unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. It is often used in various industrial and scientific applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonium, tetrabutyl-, benzoate (1:1) can be synthesized through an acid-base reaction between tetrabutylphosphonium hydroxide and benzoic acid. The reaction typically involves mixing an aqueous solution of tetrabutylphosphonium hydroxide with an excess of benzoic acid, followed by evaporation of water to obtain the ionic liquid .
Industrial Production Methods: In industrial settings, the production of tetrabutylphosphanium benzoate may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes such as recrystallization and distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Phosphonium, tetrabutyl-, benzoate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complexation Reactions: The tetrabutylphosphonium cation can form complexes with various metal ions, enhancing the solubility and stability of the metal ions in solution.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require mild conditions and can be carried out at room temperature using common solvents such as water or ethanol.
Complexation Reactions: These reactions often involve the use of metal salts and may require specific pH conditions to ensure the formation of stable complexes.
Major Products Formed:
Substitution Reactions: The major products are typically new ionic liquids or salts with different anions.
Complexation Reactions: The major products are metal complexes that can be used in various applications, such as catalysis and material science.
Scientific Research Applications
Phosphonium, tetrabutyl-, benzoate (1:1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrabutylphosphanium benzoate involves its ability to interact with various molecular targets and pathways. The tetrabutylphosphonium cation can form strong ionic interactions with negatively charged molecules, while the benzoate anion can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to dissolve a wide range of substances and enhance the stability of various chemical species .
Comparison with Similar Compounds
Tetrabutylphosphonium Hydroxide: Similar to tetrabutylphosphanium benzoate, this compound is used as a strong base and solvent in various chemical reactions.
Tetrabutylphosphonium Chloride: This compound is used in similar applications, such as catalysis and material science, but has different solubility and stability properties compared to tetrabutylphosphanium benzoate.
Uniqueness: Phosphonium, tetrabutyl-, benzoate (1:1) is unique due to its combination of tetrabutylphosphonium cations and benzoate anions, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to dissolve a wide range of substances and makes it particularly useful in applications where other ionic liquids may not be effective .
Properties
CAS No. |
101203-18-3 |
|---|---|
Molecular Formula |
C23H41O2P |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
tetrabutylphosphanium;benzoate |
InChI |
InChI=1S/C16H36P.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
ZMENDZUPTXLTAG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


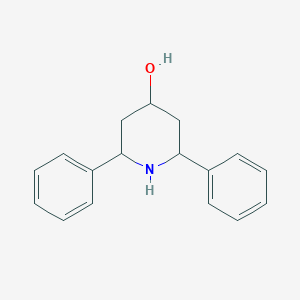
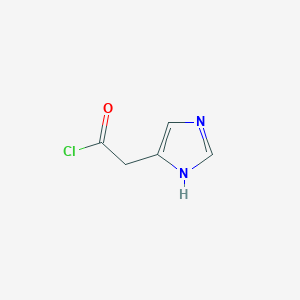
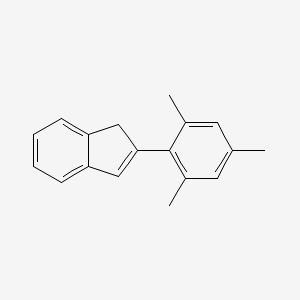
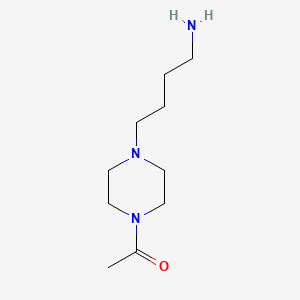
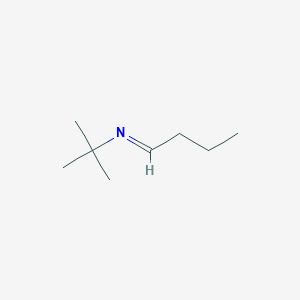
![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)
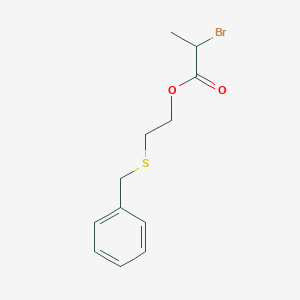
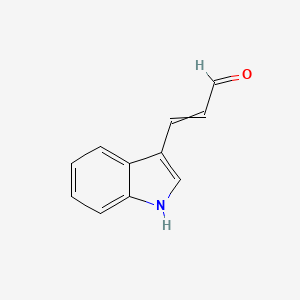
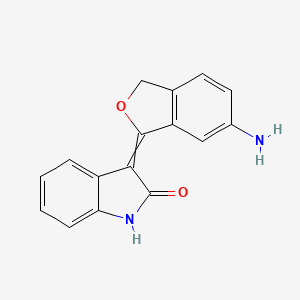
![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)

